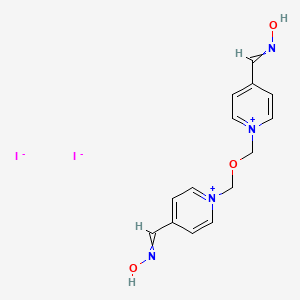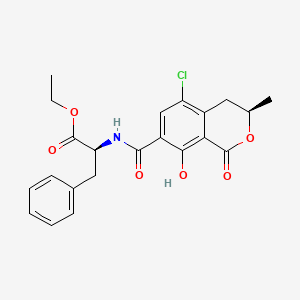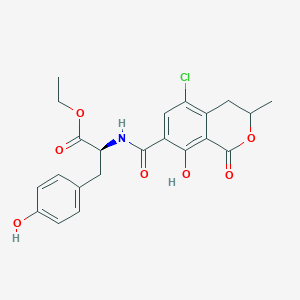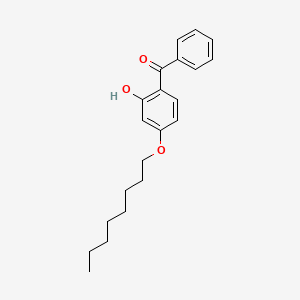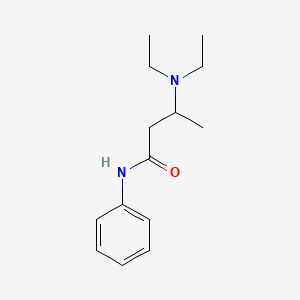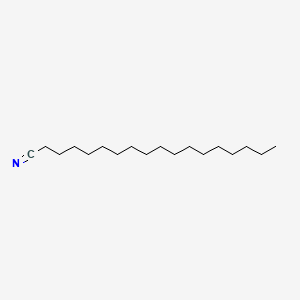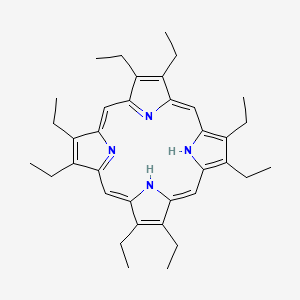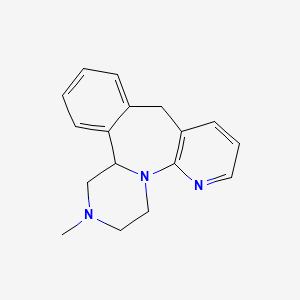
Mirtazapine
Overview
Description
Mirtazapine is an atypical antidepressant primarily used for the treatment of major depressive disorder . It belongs to a group of medicines called tetracyclic antidepressants and works in the central nervous system (CNS) to make certain chemicals in the brain stronger . It is thought to positively affect communication between nerve cells in the CNS and/or restore chemical balance in the brain .
Molecular Structure Analysis
This compound is a tetracyclic antidepressant drug (TeCA). It inhibits the central presynaptic alpha-2-adrenergic receptors, which causes an increased release of serotonin and norepinephrine . This compound is also sometimes called a noradrenergic and specific serotonergic antidepressant (NaSSA) .Scientific Research Applications
Pharmacology and Mechanism of Action
Mirtazapine, an antidepressant, operates uniquely by increasing noradrenergic and serotonergic neurotransmission. It blocks presynaptic alpha-2 adrenergic receptors and postsynaptic serotonin type 2 and 3 receptors. This dual mechanism is responsible for its antidepressant activity. This compound has been proven effective in treating major depression, with efficacy comparable to traditional antidepressants and potentially superior to trazodone in specific scenarios (Davis & Wilde, 1996).
Impact on Sleep
This compound has shown significant effects on sleep, particularly in improving sleep continuity. Studies have demonstrated its ability to increase sleep efficiency and slow-wave sleep time in both healthy individuals and patients with depression (Aslan, Işık, & Coşar, 2002), (Winokur et al., 2000).
Treatment of Panic Disorder and PTSD
This compound has been studied as a treatment for panic disorder and post-traumatic stress disorder (PTSD). It's suggested to have properties that make it an attractive option for treating these conditions, providing an alternative to traditional SSRIs (Ribeiro et al., 2001), (Connor et al., 1999).
Use in Autism and Developmental Disorders
In an open-label study, this compound demonstrated modest effectiveness in treating symptoms associated with autism and other pervasive developmental disorders. It was well tolerated but mainly improved symptoms like aggression, self-injury, and insomnia rather than core social or communication impairments (Posey et al., 2001).
Novel Drug Delivery Systems
Research into this compound's pharmacokinetic profile led to exploring its encapsulation in biodegradable polymers for controlled drug release. This approach aims to enhance bioavailability and reduce side effects, offering a promising direction for improving this compound's therapeutic efficacy (Jibowu & Rohani, 2016).
Intravenous Application
A naturalistic study explored the efficacy of intravenously administered this compound in treating major depression. This alternative route showed promising results in effectiveness, safety, and tolerability (Konstantinidis et al., 2002).
Mechanism of Action
Target of Action
Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary targets are the adrenergic α2-autoreceptors and α2-heteroreceptors, as well as the 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and sleep.
Mode of Action
This compound’s mode of action is hypothesized to be due to the synergy between noradrenergic and serotonergic actions . It works by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which increases serotonin and noradrenaline release . Additionally, it blocks 5-HT2 and 5-HT3 receptors .
Biochemical Pathways
It is known that the drug’s action on central adrenergic and serotonergic activity plays a significant role . The cytochrome P450 enzyme system, particularly CYP1A2, CYP2D6, and CYP3A4, is primarily involved in the oxidative pathways where this compound is biotransformed .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is rapidly and well absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours . The drug’s bioavailability is about 50%, mainly due to gut wall and hepatic first-pass metabolism . This compound binds to plasma proteins in a nonspecific and reversible way, with protein binding being about 85% . The elimination half-life of this compound ranges from 20 to 40 hours , and it is primarily metabolized in the liver via CYP1A2, CYP2D6, and CYP3A4 .
Result of Action
This compound has been reported to be efficacious in the management of various conditions. It is effective in treating major depressive disorder and depression associated with several conditions such as epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease . In cancer patients, this compound significantly reduced sadness, nausea, sleep disruption, and pain, and improved quality of life . It also has promising effects on Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders .
Action Environment
The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults . Liver and renal impairment can decrease oral this compound clearance . Environmental factors such as diet can also influence the drug’s action.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mirtazapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors, which enhances the release of norepinephrine and serotonin. Additionally, this compound blocks 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant effects . These interactions result in increased noradrenergic and serotonergic neurotransmission, which are crucial for its therapeutic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By enhancing noradrenergic and serotonergic neurotransmission, this compound modulates the activity of neurons and other cell types in the central nervous system. This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately improving mood and alleviating depressive symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to central alpha-2 adrenergic autoreceptors and heteroreceptors, inhibiting their activity and enhancing the release of norepinephrine and serotonin. It also blocks 5-HT2 and 5-HT3 receptors, which further contributes to its antidepressant effects . These interactions result in increased neurotransmitter levels and changes in gene expression that promote antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products may have different effects on cells. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance noradrenergic and serotonergic neurotransmission without causing significant adverse effects. At high doses, this compound may cause toxic or adverse effects, including sedation, weight gain, and changes in appetite . These dosage-dependent effects are important for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary enzymes responsible for this compound metabolism are CYP1A2, CYP2D6, and CYP3A4 . These enzymes convert this compound into its metabolites, which can have different pharmacological effects. The interaction of this compound with these enzymes can also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body can affect its therapeutic effects and side effect profile.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can affect the interactions of this compound with its target biomolecules and its overall pharmacological effects.
Properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023325 | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, 1.10e+00 g/L | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors. | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85650-52-8, 61337-67-5 | |
| Record name | Mirtazapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirtazapine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-116 °C, 114 - 116 °C | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
